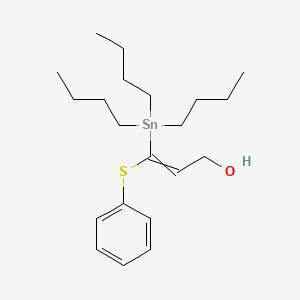
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is an organotin compound characterized by the presence of both phenylsulfanyl and tributylstannyl groups attached to a prop-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylsulfanyl compounds and tributylstannyl reagents.
Formation of the Prop-2-en-1-ol Backbone: The prop-2-en-1-ol backbone is formed through a series of reactions, often involving the use of alkenes and alcohols.
Attachment of Phenylsulfanyl and Tributylstannyl Groups: The phenylsulfanyl and tributylstannyl groups are introduced through substitution reactions, where the appropriate reagents are reacted with the prop-2-en-1-ol backbone under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or the stannyl group to a tin hydride.
Substitution: The phenylsulfanyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can engage in sulfur-based interactions, while the tributylstannyl group can participate in organotin chemistry. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfanyl)prop-2-en-1-ol: Lacks the tributylstannyl group, making it less versatile in organotin chemistry.
3-(Tributylstannyl)prop-2-en-1-ol: Lacks the phenylsulfanyl group, limiting its sulfur-based interactions.
3-(Phenylsulfanyl)-3-(trimethylstannyl)prop-2-en-1-ol: Contains a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and applications.
Uniqueness
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is unique due to the presence of both phenylsulfanyl and tributylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
137782-84-4 |
|---|---|
Molecular Formula |
C21H36OSSn |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-phenylsulfanyl-3-tributylstannylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9OS.3C4H9.Sn/c10-7-4-8-11-9-5-2-1-3-6-9;3*1-3-4-2;/h1-6,10H,7H2;3*1,3-4H2,2H3; |
InChI Key |
ANGBRHXIDCHJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















